Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone
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Overview
Description
Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imino group and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone typically involves the reaction of 4-(trifluoromethyl)aniline with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the aniline on the sulfoxide, followed by the elimination of water and the formation of the imino group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(Z)-(phenylimino)methyl]aniline
- 4-(trifluoromethyl)phenylmethylphosphonic acid
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10F3NOS |
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Molecular Weight |
237.24 g/mol |
IUPAC Name |
dimethyl-oxo-[4-(trifluoromethyl)phenyl]imino-λ6-sulfane |
InChI |
InChI=1S/C9H10F3NOS/c1-15(2,14)13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
ACQYNKOCIXEMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)C(F)(F)F)(=O)C |
Origin of Product |
United States |
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